molecular formula C21H23N5 B2563391 3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866843-82-5

3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2563391
CAS No.: 866843-82-5
M. Wt: 345.45
InChI Key: MRXKNJKTHKZGJR-UHFFFAOYSA-N
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Description

3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic organic compound that belongs to the class of triazoloquinazolines This compound is characterized by a triazoloquinazoline core structure, which is a fused ring system combining triazole and quinazoline moieties The presence of a 3-methylphenyl group and a pentylamine side chain further defines its chemical identity

Mechanism of Action

Target of Action

The primary targets of 3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Similar compounds have shown promising antimicrobial, antitubercular, and anti-hiv activities . This suggests that the compound may target pathogens responsible for these diseases.

Mode of Action

The exact mode of action of This compound It’s synthesized by the nucleophilic substitution reaction of a related compound with different aryl amines . This suggests that it might interact with its targets through a similar mechanism.

Biochemical Pathways

The specific biochemical pathways affected by This compound Similar compounds have shown to affect the life cycle of hiv and tb pathogens , suggesting that it might interfere with the biochemical pathways of these pathogens.

Result of Action

The molecular and cellular effects of This compound Similar compounds have shown promising antimicrobial, antitubercular, and anti-hiv activities , suggesting that it might have similar effects.

Biochemical Analysis

Biochemical Properties

3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine plays a significant role in biochemical reactions due to its ability to bind with enzymes and proteins. It interacts with enzymes such as carbonic anhydrase and cholinesterase, inhibiting their activity . This inhibition can lead to various therapeutic effects, including anti-inflammatory and neuroprotective actions. The compound also binds to receptors like GABA_A, modulating their activity and influencing neurotransmission .

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, particularly those involved in apoptosis and cell proliferation . The compound can induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic genes. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell viability in cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity . This binding can be competitive or non-competitive, depending on the enzyme and the specific interaction. The compound also affects gene expression by modulating transcription factors and signaling pathways, leading to changes in protein synthesis and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to the compound can lead to adaptive changes in cellular function, such as increased expression of detoxifying enzymes and altered metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and neuroprotective actions . At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects depends on the species and the duration of exposure.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound can also influence the metabolism of other drugs by inhibiting or inducing metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Additionally, it interacts with transporters and binding proteins, which facilitate its uptake and distribution . The compound tends to accumulate in tissues with high lipid content, such as the brain and liver .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm and mitochondria, where it exerts its effects on metabolic enzymes and signaling pathways . The compound may also undergo post-translational modifications, such as phosphorylation, which can influence its localization and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves a multi-step process:

    Formation of the Triazoloquinazoline Core: The initial step involves the cyclization of appropriate precursors to form the triazoloquinazoline core. This can be achieved through the reaction of 2-aminobenzonitrile with hydrazine derivatives under acidic or basic conditions to form the triazole ring, followed by cyclization to form the quinazoline ring.

    Introduction of the 3-Methylphenyl Group: The 3-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the triazoloquinazoline core is reacted with 3-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Pentylamine Side Chain: The final step involves the nucleophilic substitution reaction where the triazoloquinazoline derivative is reacted with pentylamine under reflux conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the

Properties

IUPAC Name

3-(3-methylphenyl)-N-pentyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5/c1-3-4-7-13-22-20-17-11-5-6-12-18(17)26-21(23-20)19(24-25-26)16-10-8-9-15(2)14-16/h5-6,8-12,14H,3-4,7,13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXKNJKTHKZGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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